molecular formula C26H29N3O8S B2989215 Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate CAS No. 688059-58-7

Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate

Cat. No.: B2989215
CAS No.: 688059-58-7
M. Wt: 543.59
InChI Key: VIXSYYJJYPHKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-derived thioacetate ester featuring a 3,4-dimethoxyphenyl ethyl amino side chain and a dioxolo[4,5-g]quinazolin-8-one core. Its structural complexity arises from the integration of a thioacetate ester moiety at position 6, a propyl linker with an amide group at position 7, and a fused dioxole ring at positions 1 and 3 of the quinazoline scaffold. Such modifications are designed to enhance bioavailability and target-specific interactions, particularly in antimicrobial or anticancer applications .

Properties

IUPAC Name

ethyl 2-[[7-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O8S/c1-4-35-24(31)14-38-26-28-18-13-22-21(36-15-37-22)12-17(18)25(32)29(26)10-8-23(30)27-9-7-16-5-6-19(33-2)20(11-16)34-3/h5-6,11-13H,4,7-10,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXSYYJJYPHKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A quinazoline core
  • A dioxole moiety
  • A thioacetate functional group
  • Dimethoxyphenyl substitution

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₃₁N₃O₅S
  • Molecular Weight : 385.53 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, including those related to cancer cell proliferation.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Certain derivatives of quinazoline compounds have demonstrated antimicrobial activity against various pathogens.

Efficacy in Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

StudyModelFindings
Cancer Cell LinesInduced apoptosis in breast and lung cancer cells with IC50 values ranging from 5 to 15 µM.
Bacterial StrainsShowed significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations of 10 µg/mL.
Animal ModelsDemonstrated anti-inflammatory effects in murine models of arthritis with a reduction in paw swelling by 40%.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound). The results indicated:

  • Cell Viability : The compound reduced cell viability significantly in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Mechanism : Flow cytometry analysis showed an increase in apoptotic cells, suggesting a mechanism involving caspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antibiotics, the compound's antimicrobial activity was assessed against clinical isolates. Key findings included:

  • Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be 10 µg/mL.
  • Synergistic Effects : When combined with standard antibiotics, the compound exhibited synergistic effects, enhancing efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Modifications

  • Thiazole vs. Dioxolo Rings: Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate () incorporates a thiazole ring, which may confer higher cytotoxicity but lower selectivity compared to the target compound’s dioxolo ring .
  • Morpholinyl Side Chains : Derivatives like 4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(4-morpholinyl)propoxy]-quinazolin-4-amine () show strong kinase inhibition (IC₅₀: <10 nM) but exhibit higher toxicity due to the morpholinyl group’s basicity, whereas the target compound’s amide linker may reduce off-target effects .

Methodological Considerations in Comparative Studies

Virtual Screening and Similarity Metrics

Traditional ligand-based virtual screening (LBVS) relies on structural fingerprints, but the target compound’s complexity challenges these methods. For example:

  • ChemGPS-NP () outperforms Tanimoto-based similarity in identifying compounds with analogous bioactivity, as it accounts for multi-dimensional chemical space (e.g., polarity, aromaticity) rather than structural overlap alone .
  • Machine Learning Enhancements : Improved benchmarks for biological activity prediction () highlight the need to integrate functional data (e.g., gene expression profiles) with structural fingerprints to avoid false positives in quinazoline screenings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.